molecular formula C25H34N4O3S B5579928 1-(benzylsulfonyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide

1-(benzylsulfonyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide

Cat. No.: B5579928
M. Wt: 470.6 g/mol
InChI Key: QGNCERDFCWWGNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzylsulfonyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as BMS-986205 and is a selective and potent antagonist of the LPA1 receptor. The LPA1 receptor is a G protein-coupled receptor that plays a crucial role in various physiological and pathological processes, including cancer, fibrosis, and neuropathic pain.

Scientific Research Applications

Synthetic Methodologies

Compounds like tert-butanesulfinamide have been extensively utilized in the stereoselective synthesis of amines and their derivatives, demonstrating the critical role of sulfinamides in asymmetric synthesis. This approach offers general access to structurally diverse N-heterocycles, such as piperidines and pyrrolidines, which are structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs) have been recognized for their significant contributions to supramolecular chemistry, leveraging their simple structure and supramolecular self-assembly behavior. This has paved the way for their application in nanotechnology, polymer processing, and biomedical fields, highlighting the adaptability and potential of such compounds for creating one-dimensional, nanometer-sized structures stabilized by hydrogen bonding (Cantekin et al., 2012).

Pharmacology and Drug Metabolism

Arylpiperazine derivatives have emerged as important clinical agents for treating conditions like depression, psychosis, or anxiety. Their metabolism involves CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines, which further elucidates the pharmacological and toxicological profiles of these compounds. This underscores the significance of understanding the metabolic pathways and receptor interactions of such molecules (Caccia, 2007).

Environmental Applications

Nanofiltration (NF) membranes, especially those based on piperazine-derived polyamide layers, have shown considerable promise in environmental applications. These membranes are crucial for water softening, purification, wastewater treatment, and water reuse. The development of such membranes, featuring crumpled polyamide layers, has led to significant enhancements in membrane separation performance, demonstrating the potential of chemical compounds in addressing global water scarcity issues (Shao et al., 2022).

Pharmaceutical Research

Macozinone, a piperazine-benzothiazinone, is currently under clinical studies for tuberculosis (TB) treatment. Its development highlights the role of piperazine compounds in targeting essential processes within the TB pathogen, Mycobacterium tuberculosis. This is indicative of the broader potential of piperazine derivatives in developing new, efficient drug regimens for combating infectious diseases (Makarov & Mikušová, 2020).

Properties

IUPAC Name

1-benzylsulfonyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O3S/c1-27-15-17-28(18-16-27)24-9-7-21(8-10-24)19-26-25(30)23-11-13-29(14-12-23)33(31,32)20-22-5-3-2-4-6-22/h2-10,23H,11-20H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNCERDFCWWGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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